molecular formula C13H14ClN3 B3182828 (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride CAS No. 211986-67-3

(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride

Cat. No.: B3182828
CAS No.: 211986-67-3
M. Wt: 247.72 g/mol
InChI Key: QNQRDHLCUJARJV-KQGICBIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydrazinyl group attached to a styryl moiety, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride typically involves the reaction of 4-hydrazinylbenzaldehyde with 2-vinylpyridine under basic conditions. The reaction proceeds through a condensation mechanism, forming the styryl linkage between the benzene and pyridine rings. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The styryl double bond can be reduced to form the corresponding ethyl derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the styryl double bond.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Ethyl-substituted pyridine derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The styryl moiety may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

    Pyrrole: Another heterocyclic compound with a nitrogen atom, but with different electronic properties.

    Imidazole: A five-membered ring containing two nitrogen atoms, known for its biological activity.

Uniqueness

(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride is unique due to the presence of both hydrazinyl and styryl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyridine derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.ClH/c14-16-13-8-5-11(6-9-13)4-7-12-3-1-2-10-15-12;/h1-10,16H,14H2;1H/b7-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQRDHLCUJARJV-KQGICBIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
(E)-2-(4-Hydrazinylstyryl)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.